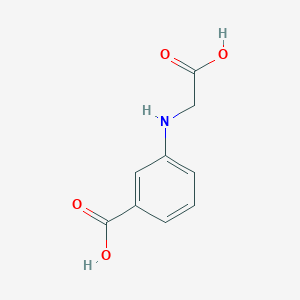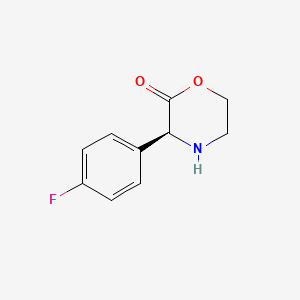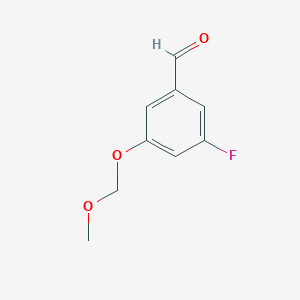
N-(3-Carboxyphenyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Carboxyphenyl)glycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxyl group attached to the phenyl ring at the meta position and a glycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form amino acetonitrile, which is then hydrolyzed to produce glycine derivatives.
Industrial Production Methods: The industrial production of N-(3-Carboxyphenyl)glycine typically involves the ammonolysis of chloroacetic acid due to its simplicity and cost-effectiveness. the Strecker synthesis is also employed for large-scale production due to its high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-Carboxyphenyl)glycine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Carboxyphenyl)glycine is used as a building block in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: This compound is used in the study of enzyme-substrate interactions and as a model compound in biochemical research. It is also investigated for its potential role in metabolic pathways .
Medicine: this compound is explored for its potential therapeutic applications, including its role as a neuroprotective agent and its ability to modulate neurotransmitter activity .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also employed as a co-initiator in radical photopolymerization processes .
Wirkmechanismus
The mechanism of action of N-(3-Carboxyphenyl)glycine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the c-Jun N-terminal kinase pathway, which is involved in neuroprotection and the inhibition of oxidative stress-induced apoptosis . Additionally, it can modulate neurotransmitter activity by binding to glycine receptors .
Vergleich Mit ähnlichen Verbindungen
- N-(4-Carboxyphenyl)glycine
- N-(2-Carboxyphenyl)glycine
- N-(4-Bromo-2-carboxyphenyl)glycine
Comparison: N-(3-Carboxyphenyl)glycine is unique due to the position of the carboxyl group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it exhibits distinct chemical and biological properties that make it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
81189-31-3 |
|---|---|
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
3-(carboxymethylamino)benzoic acid |
InChI |
InChI=1S/C9H9NO4/c11-8(12)5-10-7-3-1-2-6(4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
CDKGPKBKGCBTDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)


![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)



![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)

![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)


